

Application Notes and Protocols for Immunoprecipitation with SC-52012 Antibody

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Compound of Interest

Compound Name: SC-52012

Cat. No.: B15603720

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These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to successfully perform immunoprecipitation (IP) using the **SC-52012** (IL-1 β , clone 11E5) mouse monoclonal antibody.

Introduction

Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The **SC-52012** antibody is a mouse monoclonal antibody that recognizes human, mouse, and rat Interleukin-1 β (IL-1 β), a key pro-inflammatory cytokine.^{[1][2][3]} This document outlines the necessary protocols and quantitative data to effectively use this antibody for the immunoprecipitation of IL-1 β .

Data Presentation

Antibody Specifications

Parameter	Specification
Antibody Name	IL-1 β (11E5)
Catalog Number	sc-52012
Host Species	Mouse
Isotype	IgG1
Clonality	Monoclonal
Target Antigen	Recombinant IL-1 β of human origin
Species Reactivity	Human, Mouse, Rat
Applications	Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC)
Supplied As	100 μ g in 1.0 ml PBS with < 0.1% sodium azide and 0.1% gelatin
Storage	Store at 4°C, DO NOT FREEZE

Recommended Reagent Quantities for Immunoprecipitation

Reagent	Recommended Quantity
SC-52012 Antibody	1-2 μ g per 100-500 μ g of total protein (in 1 ml of cell lysate)[1]
Total Protein	100-1000 μ g in 1 ml of cell lysate[4][5]
Protein A/G Agarose Beads	20 μ l of 50% slurry[6]
Control IgG	0.25 μ g (for pre-clearing)[4]
2X Electrophoresis Sample Buffer	40 μ l[4][5]

Experimental Protocols

This section provides a detailed methodology for performing immunoprecipitation with the **SC-52012** antibody. The protocol is a synthesis of information from the antibody datasheet and general immunoprecipitation protocols.

A. Preparation of Cell Lysates

- Cell Harvesting:
 - For adherent cells, wash twice with ice-cold PBS.
 - For suspension cells, centrifuge at 800-1000 rpm for 5 minutes and wash the pellet with ice-cold PBS.
- Lysis:
 - Add 0.5-1 ml of ice-cold RIPA buffer (e.g., sc-24948) or a non-denaturing lysis buffer containing protease inhibitors to the cell pellet (approximately 10^7 cells).[7]
 - Incubate on ice for 30 minutes with occasional vortexing.[2]
- Clarification:
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
 - Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
 - Adjust the protein concentration to 100-1000 µg in 1 ml with lysis buffer.[4][5]

B. Pre-clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the agarose/magnetic beads.

- Add 20 µl of Protein A/G PLUS-Agarose bead slurry (sc-2003) or equivalent magnetic beads to 1 ml of cell lysate.[4]
- Incubate for 30 minutes at 4°C with gentle rotation.[4]
- Centrifuge at 1,000 x g for 30 seconds at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.

C. Immunoprecipitation

- Antibody Incubation:
 - Add 1-2 µg of **SC-52012** antibody to the pre-cleared cell lysate.[1]
 - Incubate for 1-2 hours or overnight at 4°C with gentle rotation. An overnight incubation may increase yield but can also increase background.[2][4]
- Addition of Beads:
 - Add 20 µl of Protein A/G PLUS-Agarose bead slurry to the lysate-antibody mixture.[4]
 - Incubate for 1 hour to overnight at 4°C with gentle rotation.[4]
- Washing:
 - Collect the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.
 - Carefully aspirate and discard the supernatant.
 - Wash the beads 2-4 times with 1 ml of cold lysis buffer (more stringent) or PBS (less stringent).[4][5] After each wash, pellet the beads by centrifugation and discard the supernatant.
- Elution:
 - After the final wash, carefully remove all of the supernatant.
 - Resuspend the bead pellet in 40 µl of 2X SDS-PAGE sample buffer.[4][5]

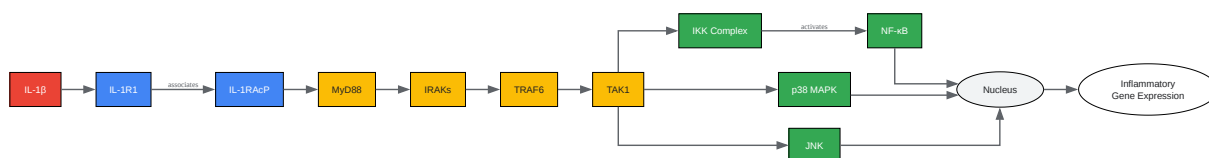
- Boil the sample for 2-5 minutes to dissociate the antigen from the antibody-bead complex.
[\[4\]](#)[\[6\]](#)
- Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated protein.

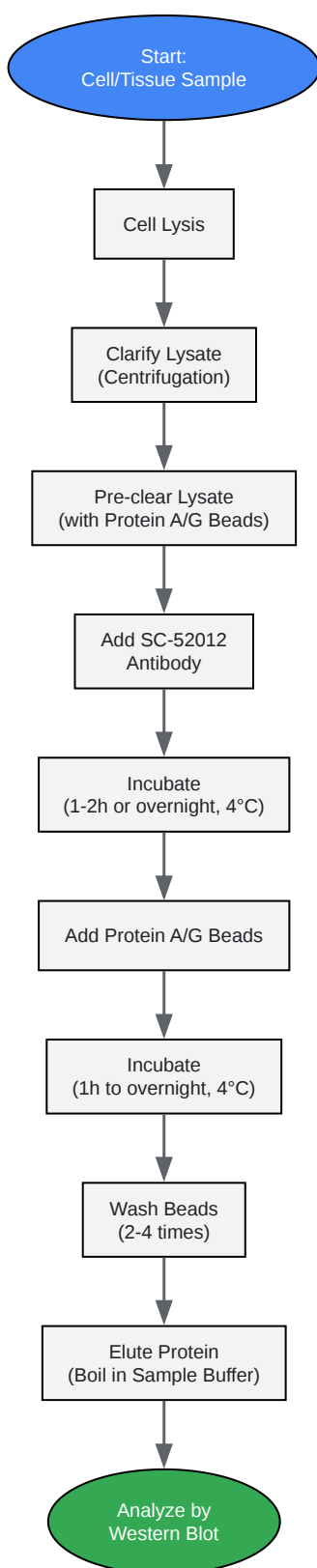
D. Analysis

The immunoprecipitated sample is now ready for analysis by Western blotting. Load 15-30 µl of the supernatant onto an SDS-PAGE gel.[\[6\]](#)

Mandatory Visualizations

IL-1β Signaling Pathway





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